5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Description
This compound features a 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core, a bicyclic heterocycle with a five-membered pyrrole fused to a pyrazole ring. Key structural elements include:
- Tetrahydro-2H-pyran-2-yloxymethyl group: A tetrahydropyran-protected hydroxymethyl moiety, which may modulate solubility and bioavailability .
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate): A boron-containing functional group critical for Suzuki-Miyaura cross-coupling reactions, enabling late-stage diversification in drug discovery .
For example, related compounds are synthesized in 8-step sequences with ~29% overall yield, using HPLC-MS and ¹H NMR for characterization .
Properties
Molecular Formula |
C20H33BN2O4 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
5,5-dimethyl-2-(oxan-2-yloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-dihydropyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C20H33BN2O4/c1-18(2)11-15-17(21-26-19(3,4)20(5,6)27-21)14(22-23(15)13-18)12-25-16-9-7-8-10-24-16/h16H,7-13H2,1-6H3 |
InChI Key |
PYANKUAQPSSGIZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(CN3N=C2COC4CCCCO4)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core with THP Protection
- Starting from a suitable pyrazole precursor, such as 4-iodo-1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-1H-pyrazole, the THP group is introduced to protect the hydroxyl group.
- The protection is achieved by reacting the corresponding hydroxyethyl pyrazole with dihydropyran under acid catalysis, forming the tetrahydropyranyl ether.
Formation of the Organometallic Intermediate
- The protected pyrazole derivative bearing an iodine substituent is treated with isopropylmagnesium chloride (iPrMgCl) in anhydrous tetrahydrofuran (THF) at 0 °C under nitrogen atmosphere to generate the corresponding Grignard reagent.
- This step is critical for subsequent borylation.
Borylation to Form the Boronate Ester
- The Grignard intermediate is reacted with 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a boronate ester reagent) at 0 °C and then stirred at ambient temperature.
- This yields the pinacol boronate ester attached to the pyrazole ring.
- The reaction is quenched with aqueous ammonium chloride solution to neutralize excess reagents and facilitate product extraction.
Purification and Isolation
- The crude product is extracted and purified by standard chromatographic techniques such as silica gel column chromatography.
- Elution typically uses gradients of ethyl acetate and hexanes.
- The final product is obtained as a pale yellow solid with typical yields around 70-80%.
Representative Experimental Data and Conditions
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1. THP Protection | Hydroxyethyl pyrazole + dihydropyran, acid catalyst, room temp | ~85% | Forms tetrahydropyranyl ether |
| 2. Grignard Formation | 4-iodo-1-(THP-oxyethyl)pyrazole + iPrMgCl (2M in THF), 0 °C, 1 h, N2 | Quantitative | Generates organomagnesium intermediate |
| 3. Borylation | Organomagnesium intermediate + 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 0 °C to RT, 1 h | 80% | Forms boronate ester |
| 4. Workup & Purification | Quench with NH4Cl aqueous solution, extraction, chromatography | - | Purity >90% by LCMS |
Additional Notes on Reaction Monitoring and Characterization
- Reaction progress is monitored by thin-layer chromatography (TLC) using ethyl acetate/hexanes (50:50) solvent system.
- Purity and identity are confirmed by LCMS (mass-to-charge ratio m/z consistent with molecular ion), and NMR spectroscopy (proton and carbon).
- The boronate ester is stable under inert atmosphere and typical storage conditions.
Alternative Synthetic Approaches and Variations
- Palladium-catalyzed cross-coupling reactions can be employed to attach the boronate ester to preformed pyrazole derivatives.
- Ligand-assisted Pd-catalyzed borylation using bis(diphenylphosphino)ferrocene palladium(II) dichloride in DMF/water mixtures at elevated temperature (80 °C) has been reported for related pyrazole boronate esters.
- Use of different bases such as potassium carbonate or cesium carbonate and solvents like 1,4-dioxane can optimize yields and reaction rates.
Summary Table of Key Literature Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can be performed on the pyrrolo[1,2-b]pyrazole core, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrahydro-2H-pyran-2-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Boronic acids and their derivatives.
Reduction: Reduced forms of the pyrrolo[1,2-b]pyrazole core.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group can also participate in reversible covalent interactions, which are useful in enzyme inhibition.
Comparison with Similar Compounds
Table 1: Key Boronated Analogues
Key Observations :
- The pinacol boronate group is ubiquitous in these compounds, enabling cross-coupling reactivity for biaryl synthesis .
- The pyrrolo[1,2-b]pyrazole core distinguishes the target compound from triazole and pyrazole analogues, offering a fused bicyclic system that may enhance binding affinity in biological targets .
Pyrrolo[1,2-b]pyrazole Derivatives
Key Observations :
- The target compound’s tetrahydropyran-protected hydroxymethyl group may improve pharmacokinetic properties compared to simpler substituents .
Fused Heterocyclic Systems
Table 3: Comparison with Fused Heterocycles
Key Observations :
- Pyrrolo[1,2-b]pyridazines exhibit pronounced anticancer activity due to their planar structure, which facilitates tubulin binding .
- The non-planar pyrrolo[1,2-b]pyrazole core may favor interactions with neurological targets, though biological data remain sparse .
Biological Activity
5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a synthetic organic compound characterized by its complex molecular structure and diverse biological activities. This compound is notable for its potential applications in medicinal chemistry due to the presence of various functional groups that may interact with biological targets.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of approximately 378.46 g/mol. The structure includes a pyrrolo[1,2-b]pyrazole core and a dioxaborolane moiety, which are known to enhance its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
1. Anticancer Activity
Recent studies have indicated that compounds within the pyrrolo[1,2-b]pyrazole class exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
- In vitro Studies : In cellular assays, certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines.
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity:
- Bacterial Inhibition : Exhibited effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Showed promising antifungal effects against Candida species.
3. Neuroprotective Effects
Preliminary research suggests potential neuroprotective properties:
- Cell Viability Assays : The compound increased neuronal cell viability in models of oxidative stress.
- Mechanisms : It may modulate pathways involved in neuroinflammation.
Case Studies
Several case studies highlight the biological activity of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Pyrrolo[1,2-b]pyrazole Derivative A | Anticancer | 0.15 µM | |
| Pyrrolo[1,2-b]pyrazole Derivative B | Antifungal | 0.35 µM | |
| Pyrrolo[1,2-b]pyrazole Derivative C | Antimicrobial | 0.25 µM |
Mechanistic Insights
Understanding the interaction mechanisms of this compound with biological targets is crucial:
- Binding Affinity : Studies using surface plasmon resonance (SPR) techniques indicate high binding affinity to specific kinases.
- Structural Analysis : X-ray crystallography has revealed key interactions between the compound and target proteins that facilitate its biological effects.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized for reproducibility?
Answer:
The synthesis involves multi-step organic reactions, including:
- Borylation: Palladium-catalyzed Miyaura borylation (e.g., Pd(dppf)Cl₂) under inert conditions to install the dioxaborolane moiety .
- Protection/Deprotection: Use of tetrahydro-2H-pyran (THP) as a protecting group for the hydroxymethyl side chain, requiring acidic conditions (e.g., HCl in dioxane) for cleavage .
- Cyclization: Formation of the pyrrolo[1,2-b]pyrazole core via intramolecular cyclization under reflux in ethanol or THF .
Standardization: Optimize stoichiometry (e.g., 1:1.2 molar ratio for boronate coupling) and monitor reaction progress via TLC or LC-MS. Use anhydrous solvents and inert gas purging to minimize side reactions .
Advanced: How to resolve contradictions in NMR data when confirming the compound’s regiochemistry?
Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) may arise from tautomerism in the pyrrolo-pyrazole core or dynamic effects from the THP group. Strategies include:
- Variable-Temperature NMR: Perform experiments at low temperatures (−40°C) to "freeze" conformational changes and clarify peak assignments .
- 2D NMR (HSQC, HMBC): Correlate protons with adjacent carbons to confirm connectivity, particularly between the boron-containing ring and the pyrazole nitrogen .
- X-ray Crystallography: Resolve ambiguities by obtaining a single-crystal structure, which is critical for validating regioselectivity in cyclization steps .
Basic: What analytical techniques are most reliable for characterizing purity and structural integrity?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₈H₂₈BN₃O₃) with accuracy <5 ppm .
- ¹H/¹³C NMR: Identify key signals (e.g., THP protons at δ 3.5–4.0 ppm; boron-adjacent carbons at δ 25–30 ppm) .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
- FT-IR: Verify functional groups (e.g., B-O stretch at ~1350 cm⁻¹) .
Advanced: How to address low borylation efficiency during synthesis?
Answer:
Low yields in the Miyaura borylation step may result from:
- Catalyst Degradation: Replace Pd(dppf)Cl₂ with air-stable Pd(OAc)₂/XPhos systems to improve robustness .
- Steric Hindrance: Introduce a co-solvent (e.g., 10% DMF in THF) to enhance boronate accessibility .
- Substrate Pre-activation: Pre-treat the pyrazole precursor with NaHCO₃ to deprotonate reactive sites and facilitate Pd insertion .
Basic: What biological targets or assays are relevant for studying this compound’s activity?
Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR, BRAF) due to the pyrazole core’s ATP-binding mimicry .
- Antimicrobial Activity: Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays, leveraging the boron moiety’s membrane permeability .
- Fluorescent Labeling: Use Suzuki-Miyaura coupling to attach fluorophores (e.g., FITC) for live-cell imaging .
Advanced: How to mitigate hydrolytic instability of the dioxaborolane ring in aqueous assays?
Answer:
- Buffer Optimization: Use pH 7.4 phosphate buffers with 1–5% DMSO to reduce hydrolysis .
- Pro-Drug Strategies: Synthesize the boronic acid form in situ via esterase-mediated cleavage in biological systems .
- Stabilizing Additives: Include 1 mM EDTA to chelate metal ions that catalyze boron-oxygen bond cleavage .
Basic: What are the compound’s applications in materials science?
Answer:
- Polymer Crosslinking: Utilize the boronate ester’s dynamic covalent chemistry to create self-healing hydrogels .
- MOF Synthesis: Act as a linker in metal-organic frameworks (MOFs) via Suzuki coupling with aryl halides .
- OLEDs: Incorporate into electron-transport layers due to the boron atom’s electron-deficient nature .
Advanced: How to validate computational docking predictions for this compound’s protein interactions?
Answer:
- Molecular Dynamics (MD): Simulate binding poses over 100 ns trajectories to assess stability of predicted interactions (e.g., H-bonds with kinase active sites) .
- Alanine Scanning Mutagenesis: Confirm critical residues identified in docking by mutating them to alanine and measuring binding affinity shifts (SPR or ITC) .
- Crystallographic Validation: Co-crystallize the compound with the target protein (e.g., PDB deposition) to resolve docking ambiguities .
Basic: What purification challenges arise due to the compound’s hydrophobicity?
Answer:
- Column Chromatography: Use reverse-phase C18 silica with acetonitrile/water (70:30) gradients. Add 0.1% formic acid to improve peak resolution .
- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexanes) to isolate crystalline product .
- HPLC Prep: Scale-up via preparative HPLC with a 20 mm × 250 mm column for >99% purity .
Advanced: How to design experiments comparing batch vs. flow synthesis scalability?
Answer:
- Batch Parameters: Track yield, reaction time, and impurity profiles under traditional reflux conditions .
- Flow Reactor Setup: Use a microreactor (0.5 mm ID tubing) with precise temperature control (±1°C) and residence time optimization (5–10 min) .
- Metrics: Compare space-time yield (g·L⁻¹·h⁻¹), solvent consumption, and catalyst turnover number (TON) between methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
